molecular formula C11H13N3O2 B12572177 1H-Pyrrolo[2,3-b]pyridine-3-carboxylic acid, 2-amino-1-methyl-, ethyl ester

1H-Pyrrolo[2,3-b]pyridine-3-carboxylic acid, 2-amino-1-methyl-, ethyl ester

Cat. No.: B12572177
M. Wt: 219.24 g/mol
InChI Key: MZXVIQLGJAVTGY-UHFFFAOYSA-N
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Description

1H-Pyrrolo[2,3-b]pyridine-3-carboxylic acid, 2-amino-1-methyl-, ethyl ester is a heterocyclic compound with significant potential in various scientific fields. This compound is part of the pyrrolopyridine family, known for its diverse biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1H-Pyrrolo[2,3-b]pyridine-3-carboxylic acid, 2-amino-1-methyl-, ethyl ester typically involves multi-step reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 2-aminopyridine with ethyl acetoacetate under acidic conditions can yield the desired compound .

Industrial Production Methods

Industrial production methods often involve optimizing the synthetic routes for large-scale production. This includes using catalysts to enhance reaction efficiency and yield. The use of continuous flow reactors and automated systems can also streamline the production process, ensuring consistency and scalability .

Chemical Reactions Analysis

Types of Reactions

1H-Pyrrolo[2,3-b]pyridine-3-carboxylic acid, 2-amino-1-methyl-, ethyl ester undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

1H-Pyrrolo[2,3-b]pyridine-3-carboxylic acid, 2-amino-1-methyl-, ethyl ester has a wide range of applications in scientific research:

Mechanism of Action

The compound exerts its effects primarily by inhibiting specific molecular targets. For instance, it has been shown to inhibit FGFRs, which play a crucial role in cell proliferation and migration. By binding to these receptors, the compound can block the signaling pathways involved in cancer progression .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1H-Pyrrolo[2,3-b]pyridine-3-carboxylic acid, 2-amino-1-methyl-, ethyl ester stands out due to its specific inhibitory activity against FGFRs, making it a promising candidate for cancer therapy. Its unique structure allows for selective binding to these receptors, which is not observed in all similar compounds .

Properties

Molecular Formula

C11H13N3O2

Molecular Weight

219.24 g/mol

IUPAC Name

ethyl 2-amino-1-methylpyrrolo[2,3-b]pyridine-3-carboxylate

InChI

InChI=1S/C11H13N3O2/c1-3-16-11(15)8-7-5-4-6-13-10(7)14(2)9(8)12/h4-6H,3,12H2,1-2H3

InChI Key

MZXVIQLGJAVTGY-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(N(C2=C1C=CC=N2)C)N

Origin of Product

United States

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